

SR9186: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Enzymes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SR9186**'s cross-reactivity with various cytochrome P450 (CYP) enzymes, supported by experimental data. **SR9186**, a potent and highly selective inhibitor of CYP3A4, offers a significant advantage in reaction phenotyping studies and in differentiating the metabolic activities of CYP3A4 and CYP3A5.[1][2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of **SR9186** against various CYP enzymes. The data is compiled from studies using recombinant human CYP enzymes and pooled human liver microsomes (HLM).



Substrate	Test System	SR9186 IC50	Ketoconazo le IC50	Fold Selectivity (SR9186 vs. other CYPs)
Midazolam	Recombinant	9 nM[1]	-	>1000-fold vs. CYP3A5[1]
Recombinant	4 nM[1]	-		
Recombinant	38 nM[1]	-		
HLM (0.05 mg/mL)	10 nM[1]	-		
HLM (0.25 mg/mL)	51 nM[1]	-	_	
HLM (0.50 mg/mL)	108 nM[1]	-	_	
HLM (1.0 mg/mL)	224 nM[1]	-	_	
Midazolam	Recombinant	> 60,000 nM[1]	-	
Phenacetin	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]
Coumarin	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]
Bupropion	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]
Amodiaquine	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]
	Midazolam Recombinant Recombinant HLM (0.05 mg/mL) HLM (0.25 mg/mL) HLM (1.0 mg/mL) Midazolam Phenacetin Coumarin Bupropion	Midazolam Recombinant Recombinant 4 nM[1] Recombinant 38 nM[1] HLM (0.05 10 nM[1] HLM (0.25 51 nM[1] HLM (0.50 108 nM[1] HLM (1.0 224 nM[1] Midazolam Recombinant Phenacetin HLM (1 mg/mL) Coumarin HLM (1 mg/mL) Bupropion HLM (1 mg/mL) Amodiaguine HLM (1	Substrate System IC50 Midazolam Recombinant 9 nM[1] Recombinant 4 nM[1] - Recombinant 38 nM[1] - HLM (0.05 mg/mL) 10 nM[1] - HLM (0.25 mg/mL) 51 nM[1] - HLM (0.50 mg/mL) 108 nM[1] - HLM (1.0 mg/mL) 224 nM[1] - Midazolam Recombinant mg/m1 > 60,000 nM[1] Phenacetin HLM (1 mg/mL) > 2.5 μM Coumarin HLM (1 mg/mL) > 2.5 μM Bupropion HLM (1 mg/mL) > 2.5 μM Amodiaguine HLM (1 square) > 2.5 μM	Substrate System IC50 le IC50 Midazolam Recombinant 9 nM[1] - Recombinant 4 nM[1] - Recombinant 38 nM[1] - HLM (0.05 mg/mL) 10 nM[1] - HLM (0.25 mg/mL) 51 nM[1] - HLM (0.50 mg/mL) 108 nM[1] - HLM (1.0 mg/mL) 224 nM[1] - Midazolam Recombinant nM[1] - Phenacetin HLM (1 mg/mL) > 2.5 μM -1 μM Coumarin HLM (1 mg/mL) > 2.5 μM -1 μM Bupropion HLM (1 mg/mL) > 2.5 μM -1 μM



CYP2C9	Tolbutamide	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]
CYP2C19	(S)- mephenytoin	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]
CYP2D6	Dextromethor phan	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]
CYP2E1	Chlorzoxazon e	HLM (1 mg/mL)	> 2.5 μM	~1 µM	SR9186 shows less inhibition[1]

Note: A direct comparison demonstrated that at a concentration of 2.5 μ M, **SR9186** exhibited less inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 than 1 μ M ketoconazole in human liver microsomes.[1]

Experimental Protocols

A generalized experimental protocol for determining the IC50 of **SR9186** against various CYP enzymes in human liver microsomes is described below. This protocol is based on established methodologies for CYP inhibition assays.[3][4][5]

Objective: To determine the concentration of **SR9186** that causes 50% inhibition (IC50) of the activity of specific CYP isoforms.

Materials:

- Pooled human liver microsomes (HLM)
- SR9186
- Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)



- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or methanol for reaction termination
- Internal standard for LC-MS/MS analysis
- · 96-well plates
- Incubator
- LC-MS/MS system

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of SR9186 in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of **SR9186** by serial dilution.
 - Prepare a stock solution of the probe substrate.
 - Prepare the NADPH regenerating system in buffer.
 - Prepare the HLM suspension in buffer to the desired concentration (e.g., 0.2 mg/mL).
- Incubation:
 - In a 96-well plate, add the HLM suspension, the probe substrate, and the various concentrations of SR9186 or vehicle control.
 - Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
 - Initiate the metabolic reaction by adding the NADPH regenerating system.



- Incubate at 37°C for a specific time that is within the linear range of metabolite formation for the specific substrate.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
 - Centrifuge the plate to precipitate the proteins.
 - Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the percent inhibition of enzyme activity for each concentration of SR9186 compared to the vehicle control.
 - Plot the percent inhibition against the logarithm of the SR9186 concentration.
 - Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

Experimental Workflow for CYP Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro CYP inhibition assay.



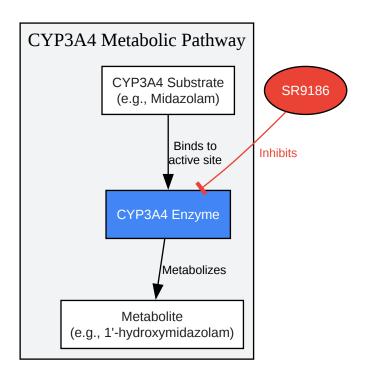


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Caption: Workflow for determining CYP enzyme inhibition by **SR9186**.

SR9186 Mechanism of Action on CYP3A4 Signaling Pathway

This diagram illustrates the metabolic pathway of a CYP3A4 substrate and the inhibitory effect of **SR9186**.



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